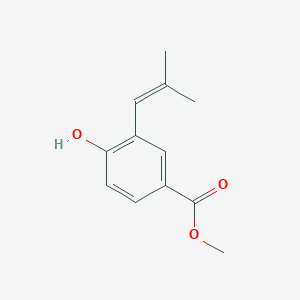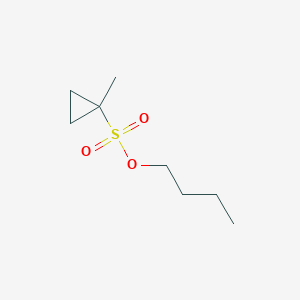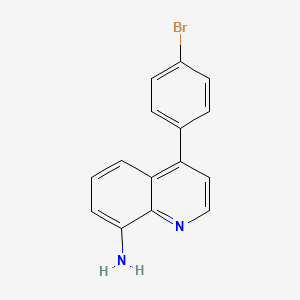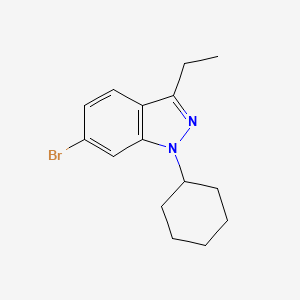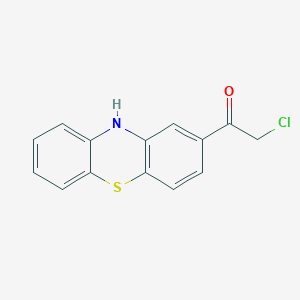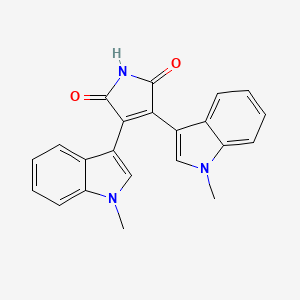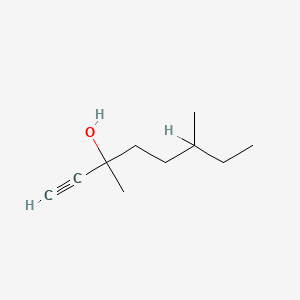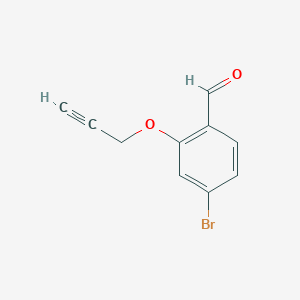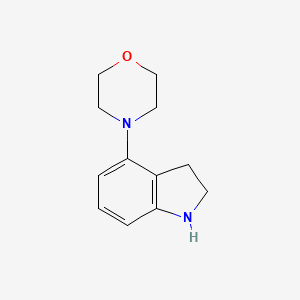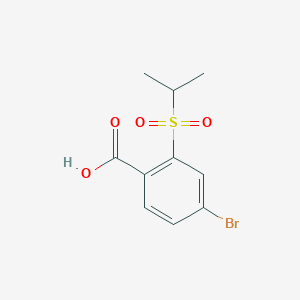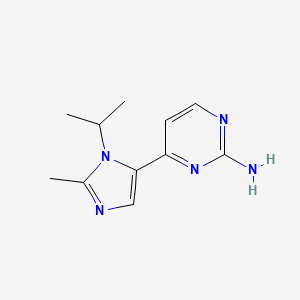
4-(1-Isopropyl-2-methyl-1H-imidazol-5-yl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Isopropyl-2-methyl-1H-imidazol-5-yl)pyrimidin-2-amine is a heterocyclic compound that features both pyrimidine and imidazole rings. The presence of these rings makes it a versatile molecule with potential applications in various fields, including medicinal chemistry and materials science. The compound’s unique structure allows it to interact with biological targets, making it a subject of interest in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Isopropyl-2-methyl-1H-imidazol-5-yl)pyrimidin-2-amine typically involves the construction of the imidazole ring followed by its fusion with the pyrimidine ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction environments to ensure the efficient formation of the desired product. The scalability of these methods is crucial for producing the compound in large quantities for research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
4-(1-Isopropyl-2-methyl-1H-imidazol-5-yl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazole or pyrimidine derivatives.
Substitution: The amino group and other substituents on the rings can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the imidazole or pyrimidine rings.
Scientific Research Applications
4-(1-Isopropyl-2-methyl-1H-imidazol-5-yl)pyrimidin-2-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Biology: The compound’s ability to interact with biological targets makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential as a lead compound in drug discovery, particularly for developing treatments for diseases such as cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 4-(1-Isopropyl-2-methyl-1H-imidazol-5-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of biochemical pathways, ultimately affecting cellular processes. The exact pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(1-methyl-1H-imidazol-5-yl)pyrimidine
- 2-Amino-4-(1-ethyl-1H-imidazol-5-yl)pyrimidine
- 2-Amino-4-(1-propyl-1H-imidazol-5-yl)pyrimidine
Uniqueness
4-(1-Isopropyl-2-methyl-1H-imidazol-5-yl)pyrimidin-2-amine is unique due to the presence of both isopropyl and methyl groups on the imidazole ring. This specific substitution pattern can influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds. The unique structure may also confer specific binding properties and selectivity towards certain biological targets, enhancing its potential as a therapeutic agent .
Properties
Molecular Formula |
C11H15N5 |
|---|---|
Molecular Weight |
217.27 g/mol |
IUPAC Name |
4-(2-methyl-3-propan-2-ylimidazol-4-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C11H15N5/c1-7(2)16-8(3)14-6-10(16)9-4-5-13-11(12)15-9/h4-7H,1-3H3,(H2,12,13,15) |
InChI Key |
SGPHLNKDMVRSRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(N1C(C)C)C2=NC(=NC=C2)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

